9-Chloro-9-phenyl-9H-fluorene
Description
Structure
3D Structure
Properties
IUPAC Name |
9-chloro-9-phenylfluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLCNJYOTOPRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325053 | |
| Record name | NSC408416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25022-99-5 | |
| Record name | NSC408416 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC408416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation Followed by Chlorination
This two-step approach utilizes Friedel-Crafts chemistry to introduce the phenyl group, followed by chlorination.
Step 1: Synthesis of 9-Phenylfluorene
- Reagents : Fluorene derivative (1a), FeCl₃ (catalyst), nitromethane (solvent).
- Conditions : Room temperature, 5 minutes.
- Yield : 96%.
- Mechanism : FeCl₃ facilitates electrophilic aromatic substitution, forming the C–C bond at the 9-position.
Step 2: Chlorination
- Reagents : Chlorinating agents (e.g., Cl₂, SOCl₂, or PCl₅).
- Hypothesized Pathway :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Intermediate (9-Phenylfluorene) CAS | 789-24-2 | |
| Target Compound CAS | 25022-99-5 |
Palladium-Catalyzed Coupling Reactions
Modern methodologies employ transition-metal catalysis for tandem functionalization.
- Substrates : 2-Iodobiphenyls, α-diazocarbonyl compounds.
- Catalyst : Pd(OAc)₂, Cs₂CO₃ (base), TBAI (additive).
- Conditions : Toluene solvent, 110°C, 16 hours.
- Post-Functionalization :
| Parameter | Value | Source |
|---|---|---|
| Yield (Coupling Step) | 53–76% | |
| Purity | Silica gel chromatography (hexane/ethyl acetate) |
Direct Chloro-Arylative Cyclization
A one-pot strategy combining cyclization and functionalization.
Reagents :
- Fluorenone, chlorinating agent (e.g., SOCl₂), aryl Grignard reagent.
- Mechanism : Concurrent ketone chlorination and aryl nucleophilic addition.
Critical Comparison of Methods
| Method | Yield Range | Complexity | Scalability |
|---|---|---|---|
| Friedel-Crafts + Chlorination | 70–96% | Moderate | High |
| Dichlorofluorene Route | Not reported | High | Moderate |
| Pd-Catalyzed Coupling | 53–76% | High | Low |
| Direct Cyclization | 60–75% (est.) | Moderate | Moderate |
Chemical Reactions Analysis
Types of Reactions: 9-Chloro-9-phenyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of this compound can lead to the formation of 9-phenylfluorene using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents such as dichloromethane (CH2Cl2), and catalysts like triethylamine (Et3N).
Oxidation: Oxidizing agents like KMnO4 or CrO3, solvents such as acetone or acetic acid.
Reduction: Reducing agents like LiAlH4, solvents such as tetrahydrofuran (THF).
Major Products:
Substitution: Formation of substituted fluorenes.
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of 9-phenylfluorene.
Scientific Research Applications
Chemistry: 9-Chloro-9-phenyl-9H-fluorene is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Biology and Medicine: Research has shown that fluorene derivatives, including this compound, exhibit biological activities such as anti-inflammatory and antimicrobial properties. These compounds are being investigated for their potential use in drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the development of high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of 9-Chloro-9-phenyl-9H-fluorene in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, leading to anti-inflammatory effects. The compound’s ability to interact with cellular membranes and proteins also contributes to its antimicrobial properties .
Comparison with Similar Compounds
Research Findings and Trends
- Crystallography: this compound’s non-planar structure (71.97° dihedral angle) contrasts with planar derivatives like 9-phenylfluorene, impacting solid-state packing and optoelectronic performance .
- Synthetic Utility : Chloro-substituted derivatives are preferred over bromo analogs for cost-sensitive applications, though bromo variants offer higher reactivity .
- Emerging Applications : Silicon- and iodine-substituted fluorenes are gaining traction in OLEDs and spintronics due to their unique electronic properties .
Biological Activity
9-Chloro-9-phenyl-9H-fluorene (C19H13Cl) is a derivative of fluorene, a polycyclic aromatic hydrocarbon known for its unique electronic properties. This compound has garnered attention for its potential biological activities, including enzyme inhibition and receptor interactions, which may have implications in medicinal chemistry and therapeutic applications.
Molecular Structure:
- Molecular Formula: C19H13Cl
- Molecular Weight: 292.76 g/mol
- IUPAC Name: this compound
Physical Properties:
| Property | Value |
|---|---|
| Melting Point | 85–87 °C |
| Boiling Point | 360 °C |
| Solubility in Water | Insoluble |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that the chlorine substituent enhances the compound's lipophilicity, facilitating its membrane permeability and interaction with cellular receptors and enzymes.
- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, which may be relevant in cancer therapy.
- Receptor Binding: It may interact with specific receptors involved in cellular signaling pathways, influencing various biological processes.
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in human cancer cells through caspase activation pathways.
Case Study:
A study evaluated the cytotoxicity of this compound on the MCF-7 breast cancer cell line. The results indicated a dose-dependent increase in cell death, with significant reductions in cell viability observed at concentrations above 10 µM.
Antioxidant Properties
In addition to its anticancer potential, the compound has been investigated for its antioxidant properties. It has been found to scavenge free radicals effectively, which could contribute to its protective effects against oxidative stress-related diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other fluorene derivatives:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 9-Fluorenone | Moderate cytotoxicity | Inhibits topoisomerase |
| 9-Bromo-9-phenyl-9H-fluorene | Low cytotoxicity | Weak enzyme inhibitor |
| This compound | High cytotoxicity | Induces apoptosis via caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
